molecular formula C8H15N3O2 B1335521 1-(4-Acetylpiperazin-1-yl)-2-aminoethanone CAS No. 896508-00-2

1-(4-Acetylpiperazin-1-yl)-2-aminoethanone

Cat. No.: B1335521
CAS No.: 896508-00-2
M. Wt: 185.22 g/mol
InChI Key: YXJKOOFYLVVGRV-UHFFFAOYSA-N
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Description

1-(4-Acetylpiperazin-1-yl)-2-aminoethanone is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Acetylpiperazin-1-yl)-2-aminoethanone can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . These methods provide efficient routes to obtain the desired piperazine derivatives with good yields.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Acetylpiperazin-1-yl)-2-aminoethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or acetyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 1-(4-Acetylpiperazin-1-yl)-2-aminoethanone involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes such as acetylcholinesterase, leading to increased levels of acetylcholine in the brain and potential therapeutic effects for neurological disorders . The compound may also interact with other cellular targets, modulating various biological processes and pathways.

Comparison with Similar Compounds

1-(4-Acetylpiperazin-1-yl)-2-aminoethanone can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-(4-acetylpiperazin-1-yl)-2-aminoethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O2/c1-7(12)10-2-4-11(5-3-10)8(13)6-9/h2-6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXJKOOFYLVVGRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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